4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15731538
InChI: InChI=1S/C12H10N2O3/c15-8-11-5-6-14(13-11)7-9-1-3-10(4-2-9)12(16)17/h1-6,8H,7H2,(H,16,17)
SMILES:
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol

4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid

CAS No.:

Cat. No.: VC15731538

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid -

Specification

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
IUPAC Name 4-[(3-formylpyrazol-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C12H10N2O3/c15-8-11-5-6-14(13-11)7-9-1-3-10(4-2-9)12(16)17/h1-6,8H,7H2,(H,16,17)
Standard InChI Key OJSNQPSXSYWQTJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CN2C=CC(=N2)C=O)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted with a formyl group at the 3-position, linked via a methylene bridge to a para-substituted benzoic acid. This configuration creates a planar structure with conjugated π-electrons, enhancing its ability to interact with biological targets. The formyl group (–CHO) and carboxylic acid (–COOH) moieties provide reactive sites for further chemical modifications, making it a valuable scaffold for drug development .

Physicochemical Characteristics

Key properties include:

  • Solubility: Moderately soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but poorly soluble in water.

  • Stability: Stable under acidic conditions but prone to hydrolysis in strongly basic environments due to the ester-like linkage between the pyrazole and benzoic acid groups .

  • Spectroscopic Data: Nuclear magnetic resonance (NMR) spectra confirm the structure, with distinct signals at δ 9.98 ppm (formyl proton) and δ 8.10 ppm (aromatic protons) .

Synthesis and Optimization

Laboratory-Scale Synthesis

The most common method involves a two-step reaction:

  • Condensation: 3-Formyl-1H-pyrazole reacts with 4-(bromomethyl)benzoic acid in DMF using potassium carbonate as a base.

  • Cyclization: The intermediate undergoes intramolecular cyclization under reflux conditions to yield the final product .

Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: None required

  • Yield: 70–85% after purification via column chromatography .

Industrial-Scale Production

Continuous flow reactors have been proposed to enhance scalability. Key parameters include:

  • Residence Time: 30–60 minutes

  • Solvent System: DMF/water (9:1 v/v)

  • Purity: >95% by high-performance liquid chromatography (HPLC).

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against gram-positive and gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (MRSA)16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Mechanistic studies indicate membrane disruption via interaction with phospholipid bilayers and inhibition of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate synthesis .

Anticancer Activity

In vitro assays reveal dose-dependent cytotoxicity:

Cancer Cell LineIC₅₀ (48 h)Mechanism
MDA-MB-23112 µMApoptosis via caspase-3 activation
A54918 µMG2/M cell cycle arrest
HepG215 µMReactive oxygen species (ROS) generation

The formyl group enhances binding to tubulin, disrupting microtubule assembly in rapidly dividing cells.

Applications in Materials Science

Polymer Synthesis

The compound serves as a monomer in polyamide synthesis, imparting thermal stability (decomposition temperature >300°C) and mechanical strength. Copolymers incorporating this monomer exhibit:

  • Young’s Modulus: 2.5–3.0 GPa

  • Dielectric Constant: 3.2–3.5 at 1 MHz.

Optical Materials

Conjugation with fluorescent dyes yields materials with tunable emission wavelengths (λₑₘ = 450–600 nm), suitable for organic light-emitting diodes (OLEDs).

Comparative Analysis with Analogues

Fluorinated Derivatives

4-[3-(4-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid shows enhanced antimicrobial potency (MIC = 8 µg/mL against MRSA) due to increased electronegativity and membrane permeability .

Methyl-Substituted Analogues

Replacing the formyl group with a methyl moiety reduces bioactivity, underscoring the critical role of the aldehyde function in target binding .

Future Directions

Drug Development

Structure-activity relationship (SAR) studies could optimize pharmacokinetic properties, such as oral bioavailability and plasma half-life. Potential modifications include:

  • Prodrug Formulations: Esterification of the carboxylic acid group to improve absorption.

  • Nanoparticle Encapsulation: Enhanced delivery to tumor microenvironments.

Sustainable Synthesis

Adopting biocatalytic methods using lipases or esterases may reduce reliance on toxic solvents and improve reaction green metrics .

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